molecular formula C24H28N4O2S B11261785 4-ethyl-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

4-ethyl-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11261785
M. Wt: 436.6 g/mol
InChI Key: SDOYSJZNXHBEQE-UHFFFAOYSA-N
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Description

4-ethyl-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperidine ring, a pyridazine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by their coupling with the benzenesulfonamide group. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated sulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethyl-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C24H28N4O2S

Molecular Weight

436.6 g/mol

IUPAC Name

4-ethyl-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H28N4O2S/c1-3-19-7-9-22(10-8-19)31(29,30)27-21-6-4-5-20(17-21)23-11-12-24(26-25-23)28-15-13-18(2)14-16-28/h4-12,17-18,27H,3,13-16H2,1-2H3

InChI Key

SDOYSJZNXHBEQE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCC(CC4)C

Origin of Product

United States

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